molecular formula C21H18O2S B3014772 S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate CAS No. 882073-30-5

S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

Cat. No.: B3014772
CAS No.: 882073-30-5
M. Wt: 334.43
InChI Key: LALXAFSNHWTMNQ-GXDHUFHOSA-N
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Description

S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: is a synthetic organic compound that features a thioester functional group. This compound is characterized by the presence of a 4-methylphenyl group and a 4-methoxy-1-naphthyl group, connected through a propenethioate linkage. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity if relevant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate typically involves the following steps:

    Formation of the Thioester Linkage: The reaction between 4-methylthiophenol and 3-(4-methoxy-1-naphthyl)-2-propenoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can yield the desired thioester.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester can yield the corresponding thiol and alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol and alcohol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-methylphenyl) 3-(4-hydroxy-1-naphthyl)-2-propenethioate
  • S-(4-methylphenyl) 3-(4-chloro-1-naphthyl)-2-propenethioate
  • S-(4-methylphenyl) 3-(4-fluoro-1-naphthyl)-2-propenethioate

Uniqueness

The presence of the 4-methoxy group in S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

S-(4-methylphenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2S/c1-15-7-11-17(12-8-15)24-21(22)14-10-16-9-13-20(23-2)19-6-4-3-5-18(16)19/h3-14H,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALXAFSNHWTMNQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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